molecular formula C26H23N3OS B5009862 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE

2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE

Cat. No.: B5009862
M. Wt: 425.5 g/mol
InChI Key: JGNMSYMVPHDNDY-UHFFFAOYSA-N
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Description

2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE is a compound that belongs to the class of 1,2,4-triazole derivatives These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate . The reaction proceeds through the formation of an intermediate, which is then subjected to acetal deprotection procedures to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding alcohols or amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown promise as antimicrobial, anticancer, and antifungal agents.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The tetrahydronaphthalene moiety may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Alprazolam: An anti-anxiety medication that also contains a triazole ring.

    Triazolothiadiazines: Compounds with a fused triazole-thiadiazine ring system, known for their diverse pharmacological activities. Compared to these compounds, 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE is unique due to the presence of the tetrahydronaphthalene moiety, which may confer additional biological activities and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c30-24(22-16-15-19-9-7-8-12-21(19)17-22)18-31-26-28-27-25(20-10-3-1-4-11-20)29(26)23-13-5-2-6-14-23/h1-6,10-11,13-17H,7-9,12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNMSYMVPHDNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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